molecular formula C13H12N2O B2422121 1-(But-2-yn-1-yloxy)-4-methylphthalazine CAS No. 2200110-53-6

1-(But-2-yn-1-yloxy)-4-methylphthalazine

Cat. No.: B2422121
CAS No.: 2200110-53-6
M. Wt: 212.252
InChI Key: YSPHCGHYEVKHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(But-2-yn-1-yloxy)-4-methylphthalazine” is a phthalazine derivative. Phthalazines are bicyclic compounds that consist of two benzene rings fused with a diazine ring . This particular compound has a but-2-yn-1-yloxy group attached at the 1-position and a methyl group at the 4-position of the phthalazine ring.


Molecular Structure Analysis

Based on its name, “this compound” would have a phthalazine core, which is a bicyclic structure consisting of two benzene rings fused with a diazine (a six-membered ring containing two nitrogen atoms). At the 1-position of the phthalazine ring, there would be a but-2-yn-1-yloxy group, which is a four-carbon chain with a triple bond between the second and third carbons, and an oxygen atom linking it to the phthalazine ring. At the 4-position, there would be a methyl group .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones were synthesized and demonstrated significant anticonvulsant activity against audiogenic seizures in mice. These compounds are more active than known noncompetitive AMPA receptor antagonists, with lower toxicity and longer-lasting anticonvulsant effects (Grasso et al., 2000).

  • A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives were designed and synthesized, displaying good enzyme inhibition activity as acetohydroxyacid synthase inhibitors, with broad-spectrum and high herbicidal activities in postemergence treatments against various weeds (Li et al., 2006).

  • A new series of phthalazine-based 1,2,3-triazole derivatives were synthesized, exhibiting promising antimicrobial, antifungal, and antioxidant activities. This demonstrates the potential of phthalazine derivatives in addressing various biological targets (Shyma et al., 2016).

Material Science and Chemical Synthesis

  • Tetrafluoroterephthalic acid forms novel crystals with a series of N-containing heterocycles, showing the importance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This research highlights the role of phthalazine derivatives in the formation of supramolecular structures (Wang et al., 2014).

  • An efficient one-pot, four-component synthesis method for 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives was developed, showcasing the utility of phthalazine derivatives in complex chemical syntheses (Torkian et al., 2011).

Safety and Hazards

Without specific data, it’s not possible to provide detailed safety and hazard information for “1-(But-2-yn-1-yloxy)-4-methylphthalazine”. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and environmental release .

Future Directions

The study of phthalazine derivatives is an active area of research, due to their potential biological activities. Future research on “1-(But-2-yn-1-yloxy)-4-methylphthalazine” could involve synthesizing the compound and studying its physical and chemical properties, its reactivity, and any potential biological activity .

Properties

IUPAC Name

1-but-2-ynoxy-4-methylphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-3-4-9-16-13-12-8-6-5-7-11(12)10(2)14-15-13/h5-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPHCGHYEVKHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NN=C(C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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